N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide
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Overview
Description
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide is a complex organic compound characterized by its bromothiophene and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of bromine and sulfur atoms makes it a versatile candidate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromothiophene and thiazole groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the development of new therapeutic drugs. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and semiconductors. Its properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide exerts its effects involves interactions with specific molecular targets. The bromothiophene and thiazole groups may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)methyl)benzamide
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamoyl)benzamide
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)acetamide
Uniqueness: N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS3/c16-12-7-6-11(23-12)10-8-22-15(17-10)19-14(21)18-13(20)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJEIJWIAGIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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